molecular formula C21H15F4N3O2S B2915103 N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951535-75-4

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Número de catálogo: B2915103
Número CAS: 951535-75-4
Peso molecular: 449.42
Clave InChI: SWWZZEGOZBGBAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 4-fluoro-3-(trifluoromethyl)phenyl moiety.

Propiedades

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2S/c1-11-18(19(29)26-13-5-8-16(22)15(9-13)21(23,24)25)31-20-27-17(10-28(11)20)12-3-6-14(30-2)7-4-12/h3-10H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWZZEGOZBGBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups that contribute to its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC19H16F4N2O2S
Molecular Weight416.4 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count4

The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have shown that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values indicate effective concentration levels required to inhibit cell growth significantly.
  • Mechanism of Action : It is suggested that the compound may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division, which is critical in cancer therapy .

Anticonvulsant Activity

The thiazole moiety has been associated with anticonvulsant properties. In animal models, compounds similar to this compound have shown promise in reducing seizure activity:

  • Picrotoxin-induced convulsion model : The compound exhibited significant anticonvulsant effectiveness, with protection indices comparable to standard medications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the thiazole ring and the phenyl groups are critical for enhancing biological activity:

  • Fluorine Substituents : The presence of trifluoromethyl and fluoro groups appears to enhance lipophilicity and improve binding affinity to target proteins.
  • Methoxy Group : The methoxy substituent on the phenyl ring has been linked to increased potency in both anticancer and anticonvulsant activities .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various thiazole derivatives against cancer cell lines, this compound was found to exhibit an IC50 value of approximately 15 µM against A549 cells. This level of activity suggests a strong potential for further development as an anticancer agent.

Case Study 2: Anticonvulsant Activity

In another investigation involving a picrotoxin-induced seizure model in rats, the compound showed significant anticonvulsant effects with an ED50 value of 18.4 mg/kg. This finding positions it as a candidate for further exploration in the treatment of epilepsy .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS: 914204-71-0)
  • Structure : Shares the imidazo[2,1-b]thiazole core but replaces the carboxamide with an ethyl ester.
  • Key Differences : The ester group may reduce metabolic stability compared to the carboxamide in the target compound. Ester derivatives are often prodrugs, whereas carboxamides exhibit enhanced binding to targets like kinases or acetylcholinesterase .
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • Example : N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide (Fig. 53, ).
  • Comparison : Replacement of the thiazole ring with a 1,3,4-thiadiazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Thiadiazoles are associated with antiviral and antitumor activities but may exhibit different pharmacokinetic profiles .

Substituent Variations on the Aryl Groups

6-(4-Fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Structure : Differs in the carboxamide substituent (6-methylpyridin-2-yl vs. 4-fluoro-3-(trifluoromethyl)phenyl).
  • Impact : Pyridine rings enhance water solubility due to their polarity, while the trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance. Fluorine atoms improve bioavailability and target affinity .
N-[2-chloro-4-(trifluoromethyl)phenyl]tetrahydropyrimidine-5-carboxamides
  • Example : N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ().
  • Comparison: While the core is a tetrahydropyrimidine, the trifluoromethyl and chloro substituents mirror the target compound’s halogenated aryl group. Such groups are known to enhance binding to hydrophobic enzyme pockets and resist oxidative metabolism .

Functional Group Modifications

Hydrazide Derivatives
  • Example : 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide ().
  • Comparison : Replacement of the carboxamide with a hydrazide group introduces a nucleophilic NH2 moiety, which may increase reactivity but reduce stability. Hydrazides are prone to hydrolysis, whereas carboxamides offer better metabolic resilience .
Semicarbazone-Containing Quinazolines
  • Example: (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine carboxamide ().
  • The target compound’s imidazothiazole core may favor different targets, such as acetylcholinesterase or microtubule-associated proteins .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, analogs suggest:

  • Anticancer Activity : Imidazothiazoles with trifluoromethyl groups (e.g., ND-12025 in ) inhibit tubulin polymerization or kinase signaling.
  • Enzyme Inhibition: Fluorinated aryl groups enhance acetylcholinesterase (AChE) binding, as seen in tacrine-flavonoid hybrids ().
  • Antimicrobial Effects : Thiadiazole derivatives () and tetrahydropyrimidines () exhibit MIC values <10 µM against Gram-positive bacteria.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Bioactivity
Target Compound Imidazo[2,1-b]thiazole 4-Fluoro-3-(CF3)phenyl, 4-MeO-phenyl Potential AChE inhibition
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate Imidazo[2,1-b]thiazole Ethyl ester, 4-Fluorophenyl Prodrug candidate
N-[2-chloro-4-(CF3)phenyl]tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 2-Cl-4-CF3 phenyl, 2-thioxo Antimicrobial
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl acetohydrazide Imidazo[2,1-b]thiazole Hydrazide, 4-Fluorophenyl Reactive intermediate

Table 2: Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL)
Target Compound ~463.3 ~3.5 <0.1 (aqueous)
Ethyl ester analog 304.34 ~2.8 0.5 (DMSO)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.